molecular formula C6H5ClFNO3S B14847559 6-Fluoro-4-methoxypyridine-2-sulfonyl chloride

6-Fluoro-4-methoxypyridine-2-sulfonyl chloride

Cat. No.: B14847559
M. Wt: 225.63 g/mol
InChI Key: XFGAEPFTIWLOIY-UHFFFAOYSA-N
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Description

6-Fluoro-4-methoxypyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 6th position, a methoxy group at the 4th position, and a sulfonyl chloride group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the production of 6-Fluoro-4-methoxypyridine-2-sulfonyl chloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methoxypyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles like amines, alcohols, and thiols, as well as electrophiles for aromatic substitution reactions. Typical reaction conditions involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while electrophilic aromatic substitution can introduce additional functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methoxypyridine-2-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles. The fluorine and methoxy groups on the pyridine ring can also influence the compound’s reactivity and selectivity in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-methoxypyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and stability.

Properties

Molecular Formula

C6H5ClFNO3S

Molecular Weight

225.63 g/mol

IUPAC Name

6-fluoro-4-methoxypyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H5ClFNO3S/c1-12-4-2-5(8)9-6(3-4)13(7,10)11/h2-3H,1H3

InChI Key

XFGAEPFTIWLOIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)S(=O)(=O)Cl)F

Origin of Product

United States

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